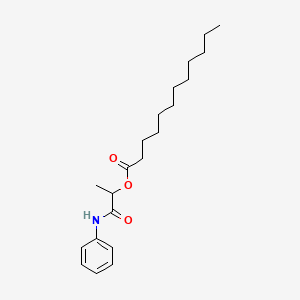
Pseudoconhydrine, (DL)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pseudoconhydrine can be synthesized through the amination reaction of acetate-derived precursors . The reaction conditions typically include the use of appropriate ketones or aldehydes as starting materials, along with specific catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of pseudoconhydrine involves the extraction of the compound from the plant Conium maculatum . The extraction process includes the isolation of the alkaloids from the plant material, followed by purification using chromatographic techniques . The purified compound is then subjected to further chemical reactions to obtain the desired isomer, pseudoconhydrine .
Analyse Chemischer Reaktionen
Types of Reactions: Pseudoconhydrine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Pseudoconhydrine can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Major Products: The major products formed from these reactions include various derivatives of pseudoconhydrine, such as N-methylated alkaloids and other substituted piperidines .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of pseudoconhydrine involves its interaction with the autonomic nervous system . It exerts its effects by blocking spinal cord reflexes and depressing the autonomic ganglia . This leads to a reduction in neurotransmitter release and subsequent inhibition of nerve signal transmission . The molecular targets include various neurotransmitter receptors and ion channels involved in nerve signal propagation .
Vergleich Mit ähnlichen Verbindungen
- Coniine
- Conhydrine
- γ-Coniceine
- N-Methylconiine
Pseudoconhydrine’s unique structure and properties make it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
5457-27-2 |
|---|---|
Molekularformel |
C8H17NO |
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
(3R,6R)-6-propylpiperidin-3-ol |
InChI |
InChI=1S/C8H17NO/c1-2-3-7-4-5-8(10)6-9-7/h7-10H,2-6H2,1H3/t7-,8-/m1/s1 |
InChI-Schlüssel |
BQSAUYXITCMAKS-HTQZYQBOSA-N |
Isomerische SMILES |
CCC[C@@H]1CC[C@H](CN1)O |
Kanonische SMILES |
CCCC1CCC(CN1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


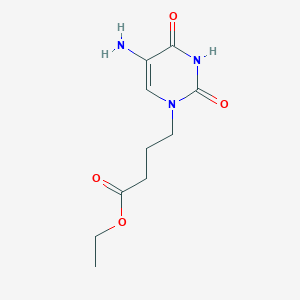
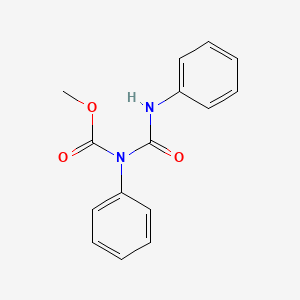

![[(4z)-5-Amino-4-imino-1-phenyl-4,5-dihydro-1h-pyrazolo[3,4-d]pyrimidin-3-yl]acetonitrile](/img/structure/B14735907.png)
![5-[(3-Fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B14735915.png)
![2-Chloro-N-[(3-methylphenyl)carbamoyl]acetamide](/img/structure/B14735938.png)
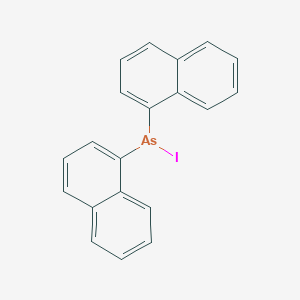
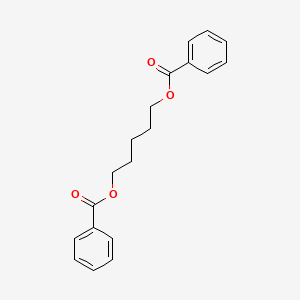
![3-chloro-6-methyl-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B14735945.png)
acetic acid](/img/structure/B14735949.png)
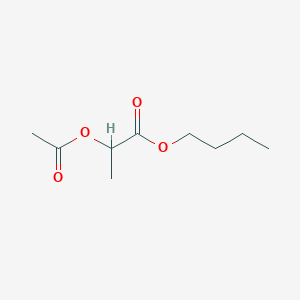
![Benzoic acid, 2-[(2-methyl-1-oxo-2-propenyl)amino]-, ethyl ester](/img/structure/B14735962.png)
